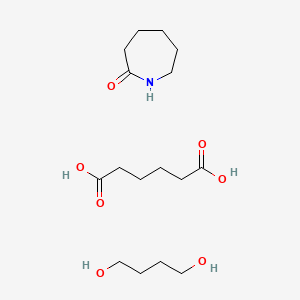
Azepan-2-one;butane-1,4-diol;hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one is a complex polymer known for its versatile applications in various industries. This compound is a type of polyester that combines hexanedioic acid, 1,4-butanediol, and hexahydro-2H-azepin-2-one, resulting in a material with unique properties such as high durability, flexibility, and resistance to various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one typically involves a polycondensation reaction. This process includes the following steps:
Esterification: Hexanedioic acid reacts with 1,4-butanediol to form an ester intermediate.
Polycondensation: The ester intermediate undergoes polycondensation with hexahydro-2H-azepin-2-one under controlled temperature and pressure conditions to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process is optimized for temperature, pressure, and catalyst use to achieve efficient polymerization.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced with others, modifying its characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
Hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Industry: Applied in the production of high-performance coatings, adhesives, and flexible packaging materials.
Mechanism of Action
The mechanism by which hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one exerts its effects involves its interaction with various molecular targets. The polymer’s structure allows it to form stable bonds with other molecules, enhancing its durability and resistance to environmental factors. The pathways involved include:
Polymerization: The formation of long polymer chains through polycondensation reactions.
Cross-linking: The creation of cross-linked networks that enhance the material’s mechanical properties.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: Similar in structure but differs in the diol component, leading to variations in properties.
Hexanedioic acid, polymer with 1,4-butanediol and 2,2-dimethyl-1,3-propanediol: Another variant with different diol, affecting its flexibility and thermal stability.
Uniqueness
Hexanedioic acid, polymer with 1,4-butanediol and hexahydro-2H-azepin-2-one is unique due to the inclusion of hexahydro-2H-azepin-2-one, which imparts specific mechanical and chemical properties that are not present in other similar polymers. This makes it particularly suitable for applications requiring high durability and resistance to harsh conditions.
Properties
CAS No. |
61256-56-2 |
|---|---|
Molecular Formula |
C16H31NO7 |
Molecular Weight |
349.42 g/mol |
IUPAC Name |
azepan-2-one;butane-1,4-diol;hexanedioic acid |
InChI |
InChI=1S/C6H11NO.C6H10O4.C4H10O2/c8-6-4-2-1-3-5-7-6;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-5H2,(H,7,8);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChI Key |
RZSGVMUWWFSIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NCC1.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Related CAS |
61256-56-2 66139-31-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















